2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide
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Overview
Description
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a dicyanoethenyl group with a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable amine to form the benzamide core. This intermediate is then subjected to a Knoevenagel condensation with malononitrile and a methylsulfanyl-containing aldehyde under basic conditions to introduce the dicyanoethenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanoethenyl group can act as an electron-withdrawing moiety, influencing the compound’s reactivity and binding affinity. The chloro and methylsulfanyl groups can modulate the compound’s lipophilicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-dicyano-1-trifluoromethyl-vinyl)-N’-phenyl-benzamidine
- 2-Chloro-N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)benzamide
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Uniqueness
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is unique due to the presence of both the dicyanoethenyl and methylsulfanyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
88735-90-4 |
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Molecular Formula |
C12H8ClN3OS |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
2-chloro-N-(2,2-dicyano-1-methylsulfanylethenyl)benzamide |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12(8(6-14)7-15)16-11(17)9-4-2-3-5-10(9)13/h2-5H,1H3,(H,16,17) |
InChI Key |
BAQZNTJVSLYOPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C#N)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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